5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one” is a complex organic compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the Phenylethoxy Group: This step may involve the reaction of the isoquinolinone core with a phenylacetic acid derivative under esterification conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The phenylethoxy group may participate in nucleophilic substitution reactions, where the phenyl ring could be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols.
Scientific Research Applications
“5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one” may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar core features.
Quinoline: Another nitrogen-containing heterocycle with different properties.
Benzylisoquinoline: Contains a benzyl group attached to the isoquinoline core.
Uniqueness
“5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one” is unique due to its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to other isoquinolinones.
Biological Activity
5-(2-oxo-2-phenylethoxy)-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-1-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes an isoquinoline core, which is known for various biological activities, including anticancer and antimicrobial properties.
Biological Activity Overview
Research has shown that this compound exhibits notable anticancer and antimicrobial activities. The following sections detail these activities based on available studies.
Anticancer Activity
The anticancer properties of this compound were evaluated using various cancer cell lines. In particular, studies have focused on its effects against human lung adenocarcinoma (A549) cells.
Key Findings:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects on A549 cells when tested at concentrations up to 100 µM. An MTT assay revealed a dose-dependent reduction in cell viability, comparable to standard chemotherapeutic agents like cisplatin .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways require further elucidation. The presence of the isoquinoline moiety is believed to play a crucial role in its anticancer activity .
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring influenced the potency of the compound. For instance, compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .
Antimicrobial Activity
The antimicrobial efficacy of this compound was also investigated against several multidrug-resistant pathogens.
Key Findings:
- Target Pathogens : The compound exhibited activity against resistant strains of Staphylococcus aureus, including MRSA, and other Gram-positive bacteria .
- Inhibition Studies : In vitro tests indicated that the compound could inhibit bacterial growth at low micromolar concentrations, suggesting it may serve as a lead for developing new antimicrobial agents .
- Resistance Mechanisms : Further research is needed to understand how this compound interacts with bacterial cell membranes and whether it affects known resistance mechanisms such as efflux pumps .
Data Tables
Activity Type | Test Organism/Cell Line | Concentration (µM) | Effect Observed |
---|---|---|---|
Anticancer | A549 Cells | 100 | Significant reduction in viability |
Antimicrobial | Staphylococcus aureus | Low micromolar | Inhibition of growth |
Case Studies
- Study on Anticancer Effects : A study assessing the cytotoxic effects on A549 cells reported that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in lung cancer treatment .
- Antimicrobial Efficacy : Another investigation into its antimicrobial properties revealed that it could effectively inhibit drug-resistant strains, making it a candidate for further development as an antibiotic .
Properties
IUPAC Name |
5-phenacyloxy-2-prop-2-enylisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-2-12-21-13-11-16-17(20(21)23)9-6-10-19(16)24-14-18(22)15-7-4-3-5-8-15/h2-11,13H,1,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVJZUCHXYQPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.